molecular formula C16H20N2O3 B13463808 tert-Butyl 4-(prop-2-yn-1-ylcarbamoyl)benzylcarbamate

tert-Butyl 4-(prop-2-yn-1-ylcarbamoyl)benzylcarbamate

Cat. No.: B13463808
M. Wt: 288.34 g/mol
InChI Key: RDAVTJRSOGMMPP-UHFFFAOYSA-N
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Description

tert-butyl N-({4-[(prop-2-yn-1-yl)carbamoyl]phenyl}methyl)carbamate: is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a phenyl ring, and a prop-2-yn-1-yl carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({4-[(prop-2-yn-1-yl)carbamoyl]phenyl}methyl)carbamate typically involves multiple steps. One common method includes the reaction of 4-(prop-2-yn-1-yloxy)benzylamine with tert-butyl chloroformate under basic conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-({4-[(prop-2-yn-1-yl)carbamoyl]phenyl}methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-({4-[(prop-2-yn-1-yl)carbamoyl]phenyl}methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays .

Medicine: In medicinal chemistry, tert-butyl N-({4-[(prop-2-yn-1-yl)carbamoyl]phenyl}methyl)carbamate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-({4-[(prop-2-yn-1-yl)carbamoyl]phenyl}methyl)carbamate involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenyl ring provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

  • tert-butyl N-[3-(pyridin-4-yl)prop-2-yn-1-yl]carbamate
  • tert-butyl N,N-bis(prop-2-yn-1-yl)carbamate
  • tert-butyl methyl(prop-2-yn-1-yl)carbamate

Comparison: Compared to these similar compounds, tert-butyl N-({4-[(prop-2-yn-1-yl)carbamoyl]phenyl}methyl)carbamate is unique due to the presence of the phenyl ring, which provides additional hydrophobic interactions and potentially enhances its binding affinity to biological targets. This structural feature may also influence its reactivity and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

tert-butyl N-[[4-(prop-2-ynylcarbamoyl)phenyl]methyl]carbamate

InChI

InChI=1S/C16H20N2O3/c1-5-10-17-14(19)13-8-6-12(7-9-13)11-18-15(20)21-16(2,3)4/h1,6-9H,10-11H2,2-4H3,(H,17,19)(H,18,20)

InChI Key

RDAVTJRSOGMMPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)NCC#C

Origin of Product

United States

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